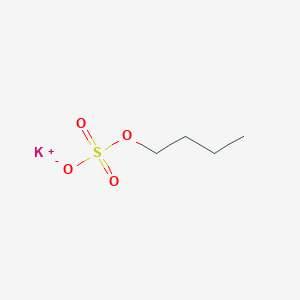
4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide, also known as AMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide is not fully understood. However, it has been suggested that 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from cancer research to material science. However, one of the limitations of using 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.
Future Directions
There are a number of potential future directions for research on 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide. One area of interest is the development of novel chemotherapy drugs that incorporate 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide as a key component. Additionally, further research is needed to fully understand the mechanism of action of 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide and its potential applications in the treatment of metabolic disorders. Finally, there is potential for the development of new materials based on 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide, which could have a wide range of industrial applications.
Synthesis Methods
4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide can be synthesized through a variety of methods, including the reaction of 3-methyl-4-nitro-5-oxo-1,2,4-triazole with hydrazine hydrate, followed by the addition of ammonium carbonate. Alternatively, 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide can be synthesized through the reaction of 4-amino-3-methyl-5-oxo-1,2,4-triazole with chloroformic acid.
Scientific Research Applications
4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been used in the development of novel chemotherapy drugs. Additionally, 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide has been studied for its potential use in the treatment of diabetes and other metabolic disorders.
properties
CAS RN |
138220-11-8 |
|---|---|
Product Name |
4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide |
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O2/c1-2-7-9(3(5)10)4(11)8(2)6/h6H2,1H3,(H2,5,10) |
InChI Key |
HXQOMLJSCBWLLD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)N1N)C(=O)N |
Canonical SMILES |
CC1=NN(C(=O)N1N)C(=O)N |
synonyms |
1H-1,2,4-Triazole-1-carboxamide,4-amino-4,5-dihydro-3-methyl-5-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)








